For-met-ala-OH

Overview

Description

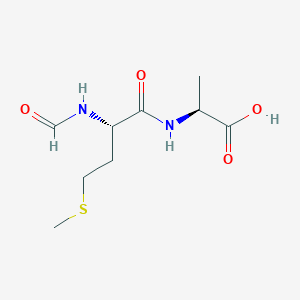

For-Met-Ala-OH (N-Formyl-L-methionyl-L-alanine) is a dipeptide featuring a formylated methionine residue linked to alanine. This compound is structurally and functionally significant due to its role in mimicking bacterial peptide motifs, which interact with formyl-peptide receptors (FPRs) on neutrophils to modulate immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-met-ala-OH typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the formamido group: This can be achieved by reacting an appropriate amine with formic acid or formic anhydride under controlled conditions.

Introduction of the methylsulfanyl group: This step involves the use of methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.

Coupling reactions: The formamido and methylsulfanyl intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

For-met-ala-OH undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

For-met-ala-OH has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of For-met-ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares For-Met-Ala-OH with three structurally related peptides: For-Met-Ala-Ser-OH (tripeptide), Z-Ala-Met-OH (benzyloxycarbonyl-protected peptide), and H-Ala-β-Ala-OH (β-alanine-containing dipeptide).

Key Observations:

- For-Met-Ala-Ser-OH has an additional serine residue, increasing its hydrophilicity (lower LogP) and hydrogen-bonding capacity compared to this compound .

- Z-Ala-Met-OH ’s benzyloxycarbonyl (Z) group enhances hydrophobicity (LogP = 2.41), making it more suited for solid-phase synthesis applications .

- H-Ala-β-Ala-OH ’s β-alanine introduces conformational flexibility, altering receptor-binding kinetics compared to α-peptides .

This compound and Immune Modulation

This compound is hypothesized to activate FPRs on neutrophils, similar to For-Met-Ala-Ser-OH , which is documented to bind FPRs and trigger chemotaxis and oxidative burst responses . The absence of serine in this compound may reduce its solubility and receptor affinity but retains the formyl group critical for FPR recognition.

H-Ala-β-Ala-OH in Conformational Studies

The β-alanine in H-Ala-β-Ala-OH disrupts the standard α-helix formation, making it valuable for studying non-canonical peptide conformations and their interactions with enzymes or receptors .

Stability and Reactivity

- Formylated Peptides (this compound, For-Met-Ala-Ser-OH) : The formyl group is susceptible to hydrolysis under basic conditions, limiting their stability in alkaline environments. This contrasts with Z-Ala-Met-OH , where the benzyloxycarbonyl group offers greater resistance to hydrolysis .

- β-Peptides (H-Ala-β-Ala-OH) : Enhanced metabolic stability due to resistance to proteolytic cleavage, a significant advantage over α-peptides like this compound .

Neutrophil Activation Studies

- For-Met-Ala-Ser-OH induces neutrophil migration at nanomolar concentrations, while this compound (lacking serine) shows reduced potency, highlighting the role of polar residues in receptor binding .

- Z-Ala-Met-OH is inert in immune assays, emphasizing the necessity of the formyl group for FPR activation .

Biomedical Potential

- H-Ala-β-Ala-OH ’s stability and conformational flexibility make it a candidate for designing protease-resistant therapeutics, a niche where this compound is less effective .

Biological Activity

For-met-ala-OH, also known as Formyl-L-methionyl-L-alanine, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

This compound is a dipeptide composed of formylmethionine and alanine. It is commonly utilized in synthetic biology and medicinal chemistry due to its ability to act as a building block in various biochemical applications. The compound has been shown to interact with multiple biological systems, influencing cellular processes and enzyme activities.

Target of Action

This compound primarily targets ribosomes in mammalian cells, inhibiting protein synthesis. This mechanism is crucial for understanding its potential therapeutic applications, particularly as an antimicrobial agent .

Mode of Action

The compound functions by binding to ribosomal sites, thereby obstructing the translation process. This inhibition can lead to reduced protein production in cells, which is particularly relevant in the context of bacterial infections where it acts as a chemoattractant for neutrophils .

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in protein synthesis and metabolic pathways, making it a valuable tool in biochemical research .

- Chemoattractant Properties : The compound acts as a potent chemoattractant for neutrophils, signaling bacterial presence and promoting immune response .

- Cellular Effects : this compound influences cell signaling pathways, gene expression, and cellular metabolism, impacting various cellular functions.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Neutrophil Activation : Research demonstrated that this compound stimulates neutrophil chemotaxis by increasing cyclic GMP levels without significantly affecting cyclic AMP concentrations. This effect enhances the directed movement of neutrophils towards sites of infection.

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains by inhibiting their protein synthesis pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its ability to influence metabolic flux makes it an important compound for studying metabolic disorders.

Major Products Formed

The compound can undergo various biochemical transformations:

- Oxidation : Produces sulfoxides and sulfones.

- Reduction : Yields amines.

- Substitution : Forms various substituted derivatives depending on the nucleophile used.

Applications in Scientific Research

This compound has numerous applications across different fields:

- Chemistry : Used as a building block in synthesizing more complex molecules and reagents in organic reactions.

- Biology : Investigated for its potential biological activities, including enzyme inhibition and protein binding.

- Medicine : Ongoing research aims to explore its therapeutic applications in developing new drugs for treating diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for For-met-ala-OH?

- Methodological Guidance : Follow a stepwise experimental design, including reagent purity verification, reaction condition optimization (temperature, solvent, catalyst), and real-time monitoring (e.g., TLC or HPLC). Document deviations and validate each step using spectroscopic techniques (NMR, IR) to confirm intermediate formation .

- Data Requirements : Include raw spectral data (e.g., NMR chemical shifts, IR peaks) and comparative tables for reproducibility. Use standardized nomenclature and avoid ambiguous abbreviations .

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

- Methodological Guidance : Combine orthogonal analytical methods:

- Purity : HPLC with UV detection and mass spectrometry.

- Stability : Accelerated degradation studies under varying pH/temperature.

- Solubility : Phase-solubility analysis or shake-flask method.

- Cross-validate results with computational models (e.g., COSMO-RS) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Guidance : Use nonlinear regression models (e.g., Hill equation) for IC50/EC50 determination. For small datasets, apply bootstrap resampling to estimate uncertainty. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests .

- Documentation : Provide raw dose-response curves, model parameters, and goodness-of-fit metrics (R², RMSE) in supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanistic studies (e.g., conflicting enzyme inhibition data)?

- Methodological Guidance :

Replication : Repeat assays using identical protocols and reagents.

Contextual Analysis : Compare experimental conditions (e.g., buffer composition, enzyme source) across studies.

Meta-Analysis : Pool data from multiple studies to identify trends; use random-effects models to account for heterogeneity .

- Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up hypotheses .

Q. What strategies optimize the design of this compound’s in vivo pharmacokinetic studies?

- Methodological Guidance :

- Population (P) : Define species, age, and health status.

- Intervention (E/I) : Standardize dosing routes and formulations.

- Outcome (O) : Measure AUC, Cmax, t½, and bioavailability.

- Control (C) : Include vehicle-treated groups .

- Data Validation : Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects) for parameter estimation .

Q. How can machine learning enhance structure-activity relationship (SAR) predictions for this compound derivatives?

- Methodological Guidance :

- Feature Engineering : Use molecular descriptors (e.g., logP, topological polar surface area) and quantum-chemical properties (HOMO/LUMO energies).

- Model Selection : Compare Random Forest, SVM, or graph neural networks. Validate with k-fold cross-validation and external test sets .

Q. Methodological Frameworks

- For Hypothesis Testing : Use PICO (Population, Intervention, Comparison, Outcome) to structure research questions .

- For Data Interpretation : Apply the FINER criteria to evaluate study feasibility and relevance .

- For Systematic Reviews : Follow PRISMA guidelines for literature screening, data extraction, and meta-analysis .

Properties

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-6(9(14)15)11-8(13)7(10-5-12)3-4-16-2/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWVAAKKEIOROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274432 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15183-28-5 | |

| Record name | N-Formyl-Met-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.